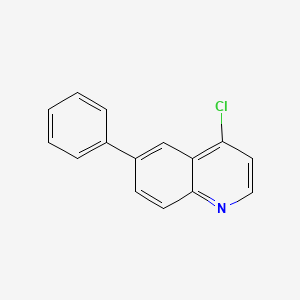

4-Chloro-6-phenylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the chemical sciences. researchgate.netresearchgate.net First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this nitrogen-containing heterocycle is a fundamental building block in medicinal chemistry and materials science. researchgate.netnih.govmdpi.com Its versatile structure allows for extensive functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities. orientjchem.orgresearchgate.net

In medicinal chemistry, the quinoline nucleus is a privileged scaffold, forming the core of numerous approved therapeutic agents. nih.govorientjchem.orgresearchgate.net Its derivatives have demonstrated remarkable pharmacological properties, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and antioxidant activities. orientjchem.orgnih.govresearchgate.net The historical success of quinoline-based antimalarial drugs like quinine (B1679958) and chloroquine (B1663885) spurred extensive research, cementing the scaffold's reputation in drug discovery. nih.govresearchgate.net More recently, quinoline derivatives have been developed as anticancer agents (e.g., camptothecin), antibacterials (fluoroquinolones), and local anesthetics (e.g., cinchocaine). nih.govbenthamdirect.comrsc.org The ability of the quinoline ring system to interact with various biological targets, including enzymes and DNA, underpins its broad therapeutic potential. orientjchem.org

Beyond medicine, quinoline derivatives find applications in diverse industrial fields. They are used in the synthesis of dyes, as solvents for resins, and as ligands in the preparation of phosphorescent complexes for sensors and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The continuous exploration of the quinoline scaffold highlights its enduring significance and potential for future scientific advancements. orientjchem.orgresearchgate.net

Historical Context of Quinoline Synthesis Methodologies Relevant to Halogenated and Phenylated Quinolines

The synthesis of the quinoline core has been a subject of extensive study for over a century, resulting in several classic name reactions that are still relevant for preparing substituted quinolines, including halogenated and phenylated derivatives. These established methods provide foundational routes to the quinoline scaffold, which can then be further modified or built upon using precursors bearing the desired phenyl and halogen substituents.

Several key historical syntheses include:

Skraup Synthesis: This was one of the first methods developed for quinoline synthesis. nih.gov It involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. By using a halogen- or phenyl-substituted aniline, this method can be adapted to produce the corresponding substituted quinolines. nih.gov

Friedländer Synthesis: This versatile method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., an α-methylene ketone). orientjchem.orgijlaindia.org The reaction is typically catalyzed by an acid or a base. For the synthesis of 4-Chloro-6-phenylquinoline, precursors such as 2-amino-5-chlorobenzophenone (B30270) could be reacted with a suitable ketone. ijlaindia.orgresearchgate.net

Combes Quinoline Synthesis: This method uses the reaction of an aniline with a 1,3-diketone under acidic conditions. nih.gov The selection of a substituted aniline and a specific diketone allows for the introduction of various substituents onto the quinoline ring.

Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. orientjchem.org Depending on the reaction temperature, it can yield either a 4-hydroxyquinoline (B1666331) or a 2-hydroxyquinoline, which can then be halogenated in a subsequent step.

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that is often more reliable. It involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.

These classical methods, while effective, often require harsh reaction conditions, such as high temperatures and strong acids, and can sometimes result in low yields or poor regioselectivity. nih.gov Nevertheless, they laid the groundwork for the development of more modern and efficient synthetic strategies for preparing complex quinoline derivatives.

Overview of Advanced Research Trends in Halogenated and Phenylated Quinoline Derivatives

Modern research into halogenated and phenylated quinoline derivatives is driven by their significant potential in medicinal chemistry and materials science. researchgate.netbenthamdirect.comevitachem.com The introduction of halogen atoms and phenyl groups onto the quinoline scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby modulating its biological activity and target specificity. orientjchem.orgnih.gov

A major focus of current research is the development of these derivatives as therapeutic agents. nih.gov Halogenated quinolines, for instance, are being investigated for their potential as inhibitors of monoamine oxidase (MAO-A and MAO-B), which are enzymes implicated in neurodegenerative diseases like Parkinson's disease. nih.govacs.org The presence of a halogen can enhance the binding affinity of the compound to its biological target. orientjchem.org Phenyl-substituted quinolines are explored for a variety of applications, including as anticancer agents. benthamdirect.com The phenyl group can engage in π-π stacking interactions with biological macromolecules, contributing to the compound's mechanism of action.

Recent advancements in synthetic organic chemistry have enabled more efficient and selective preparation of these complex molecules. mdpi.com Modern methods often employ transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling) to introduce phenyl groups at specific positions on the quinoline ring. Furthermore, multicomponent reactions and cascade cyclizations are being developed to construct the substituted quinoline core in a more atom-economical and environmentally friendly manner. rsc.org

In addition to synthetic innovations, computational studies, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, play an increasingly crucial role. nih.govacs.org These in silico methods help researchers understand structure-activity relationships, predict the binding modes of quinoline derivatives with their targets, and guide the design of new compounds with improved pharmacological profiles. benthamdirect.comnih.gov This synergy between advanced synthesis and computational modeling is accelerating the discovery and development of novel halogenated and phenylated quinolines for a wide range of applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5443-23-2 |

|---|---|

Molecular Formula |

C15H10ClN |

Molecular Weight |

239.70 g/mol |

IUPAC Name |

4-chloro-6-phenylquinoline |

InChI |

InChI=1S/C15H10ClN/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-10H |

InChI Key |

SHEUACMUOCOUKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structure Elucidation of 4 Chloro 6 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quinoline (B57606) Derivatives

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal) are key parameters derived from NMR spectra that help in deducing the molecular structure. For quinoline derivatives, these parameters are influenced by the aromatic ring system and the nature and position of various substituents. tsijournals.com

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR experiments are the foundation of structural characterization, providing fundamental information about the number and type of hydrogen, carbon, and nitrogen atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Chloro-6-phenylquinoline is expected to exhibit signals corresponding to the protons on the quinoline core and the attached phenyl group. The protons of the quinoline ring system typically appear in the aromatic region, generally between 7.0 and 9.0 ppm. uncw.edu The phenyl group protons also resonate in this region. Due to the substitution pattern, the spectrum would show distinct signals for H-2, H-3, H-5, H-7, and H-8 on the quinoline core, along with signals for the ortho, meta, and para protons of the C-6 phenyl substituent. The electron-withdrawing effect of the nitrogen atom and the chlorine atom will cause adjacent protons (H-2, H-3, H-5) to shift downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.5 - 8.8 | Doublet |

| H-3 | 7.4 - 7.6 | Doublet |

| H-5 | 8.0 - 8.2 | Doublet |

| H-7 | 7.6 - 7.8 | Doublet of Doublets |

| H-8 | 7.9 - 8.1 | Doublet |

| H-2', H-6' (ortho) | 7.6 - 7.8 | Multiplet |

| H-3', H-5' (meta) | 7.4 - 7.6 | Multiplet |

Note: These are predicted values based on general knowledge of quinoline systems. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, fifteen distinct signals are expected: nine for the quinoline core and six for the phenyl group (with C-3'/C-5' and C-2'/C-6' being chemically equivalent). The carbon atoms directly attached to the electronegative chlorine (C-4) and nitrogen (C-2, C-8a) atoms are expected to be significantly deshielded and appear at higher chemical shifts. researchgate.net Quaternary carbons (C-4, C-4a, C-6, C-8a, C-1') often show lower intensity signals compared to protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 142 - 144 |

| C-4a | 124 - 126 |

| C-5 | 129 - 131 |

| C-6 | 138 - 140 |

| C-7 | 127 - 129 |

| C-8 | 125 - 127 |

| C-8a | 148 - 150 |

| C-1' | 139 - 141 |

| C-2', C-6' | 128 - 130 |

| C-3', C-5' | 129 - 131 |

Note: These are predicted values based on general knowledge of quinoline systems. Actual experimental values may vary.

¹⁵N NMR Spectroscopy

Nitrogen-15 NMR is a specialized technique used to probe the electronic environment of nitrogen atoms. researchgate.net Due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, these experiments are less sensitive and more time-consuming than ¹H or ¹³C NMR. researchgate.net For quinoline derivatives, the ¹⁵N chemical shift is sensitive to substitution and protonation state. The nitrogen atom in the quinoline ring is a pyridine-like nitrogen, and its chemical shift is expected to fall within the characteristic range for such heterocycles, typically between 230 and 330 ppm relative to a nitromethane (B149229) standard. science-and-fun.de This technique can be particularly useful for studying interactions involving the nitrogen lone pair, such as hydrogen bonding or coordination to metal centers.

Two-Dimensional NMR Techniques for Complex Quinoline Structures

Two-dimensional (2D) NMR experiments are powerful methods that plot spectral data in two frequency dimensions, revealing correlations between nuclei that are essential for assigning complex structures. clockss.org

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.il Cross-peaks in a COSY spectrum connect the signals of coupled protons. For this compound, a COSY spectrum would be crucial for:

Confirming the AB system: A cross-peak between H-2 and H-3 would confirm their adjacent relationship on the pyridine (B92270) ring of the quinoline.

Tracing the benzenoid ring: Correlations would be observed between H-7 and H-8, and between H-7 and H-5, establishing the connectivity of this portion of the quinoline core.

Assigning the phenyl ring: Strong correlations would connect the ortho (H-2'/H-6'), meta (H-3'/H-5'), and para (H-4') protons, allowing for the complete assignment of the phenyl spin system.

The HSQC experiment correlates the chemical shifts of protons directly to the carbon atoms to which they are attached (one-bond ¹JCH coupling). magritek.com This is an extremely powerful tool for assigning carbon signals. For this compound, an HSQC spectrum would show cross-peaks linking:

The ¹H signal of H-2 to the ¹³C signal of C-2.

The ¹H signal of H-3 to the ¹³C signal of C-3.

The ¹H signals of H-5, H-7, and H-8 to their corresponding carbon signals C-5, C-7, and C-8.

The ¹H signals of the phenyl ring protons (H-2'/6', H-3'/5', H-4') to their respective carbon signals (C-2'/6', C-3'/5', C-4'). This technique efficiently maps out all the C-H pairs in the molecule.

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (ⁿJCH). magritek.com This is vital for connecting molecular fragments, especially across quaternary (non-protonated) carbons. unl.edu For this compound, key HMBC correlations would include:

H-2 to C-4 and C-8a: These correlations would link the pyridine ring to the chloro-substituted carbon and the bridgehead carbon.

H-5 to C-4, C-6, and C-8a: These cross-peaks are critical for connecting the benzenoid ring to the rest of the quinoline core and the phenyl substituent.

H-2'/H-6' to C-6: This correlation would unambiguously confirm the attachment of the phenyl ring to the C-6 position of the quinoline.

H-8 to C-6 and C-4a: These correlations help to complete the assignment of the benzenoid and central part of the quinoline system.

The NOESY experiment identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.ilnanalysis.com This provides crucial information about the three-dimensional structure and conformation of a molecule. libretexts.org For this compound, which is a relatively rigid molecule, a NOESY spectrum would show key through-space correlations, such as:

H-5 to H-2'/H-6': A strong NOE between the H-5 proton of the quinoline and the ortho protons of the phenyl ring would provide definitive proof of the C-6 substitution and give insight into the preferred rotational orientation (conformation) of the phenyl ring relative to the quinoline plane.

H-7 to H-8: A correlation confirming their spatial proximity on the benzenoid ring.

H-3 to H-2'/H-6': Depending on the conformation, a weaker correlation might be observed between the H-3 proton and the ortho protons of the phenyl group.

Stereochemical and Regiochemical Assignments via Advanced NMR

The structural elucidation of this compound, a molecule with a defined substitution pattern, relies heavily on advanced Nuclear Magnetic Resonance (NMR) techniques. As the molecule is achiral, it does not possess stereoisomers; therefore, the focus of NMR analysis is on the unambiguous confirmation of its regiochemistry—specifically, the placement of the chloro substituent at the C4 position and the phenyl group at the C6 position of the quinoline core. Two-dimensional (2D) NMR experiments are indispensable for this purpose.

Correlation Spectroscopy (COSY) is a homonuclear technique used to identify protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would reveal correlations between adjacent protons on the quinoline and phenyl rings. For instance, the proton at C5 would show a correlation with the proton at C7 (if H-8 is absent) or H-5 with H-7, and H-7 with H-8, helping to map out the connectivity within the benzo part of the quinoline ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed to correlate protons directly to the carbons to which they are attached. This experiment is crucial for assigning the carbon signals based on the previously identified proton resonances.

To confirm the specific substitution pattern, long-range correlation experiments are essential. The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects couplings between protons and carbons over two to four bonds. This is arguably the most powerful tool for establishing the regiochemistry of this compound. Key HMBC correlations would include:

A correlation from the proton at C5 to the carbon at C4, confirming the proximity to the chloro-substituted carbon.

A correlation from the proton at C5 to the ipso-carbon of the phenyl ring (the carbon atom of the phenyl ring bonded to C6 of the quinoline), which definitively establishes the C6-phenyl linkage.

Correlations from the ortho-protons of the C6-phenyl ring to the C6 carbon of the quinoline core.

Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide through-space correlations between protons that are in close spatial proximity, regardless of their bonding connectivity. A key NOESY correlation would be observed between the quinoline proton at C5 and the ortho-protons of the phenyl group at C6. This observation provides unequivocal evidence for the C6 position of the phenyl substituent.

The collective data from these advanced NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the precise regiochemical structure of this compound.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound, the molecular formula is C₁₅H₁₀ClN. HRMS analysis is used to verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of the chlorine isotope (³⁷Cl) would also be observed as an M+2 peak with approximately one-third the intensity of the molecular ion peak containing ³⁵Cl, which is a characteristic signature for a monochlorinated compound.

| Ion Formula | Isotope | Calculated Exact Mass (Da) | Expected Observation |

|---|---|---|---|

| C₁₅H₁₀ClN | ³⁵Cl | 239.0502 | [M]⁺ |

| ³⁷Cl | 241.0472 | [M+2]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In positive ion mode, ESI-MS analysis of this compound would be expected to produce the protonated molecular ion, [M+H]⁺. This technique is valuable for confirming the molecular weight of the compound, as it typically results in minimal fragmentation, with the base peak often corresponding to the protonated molecule. The characteristic isotopic pattern of chlorine ([M+H]⁺ and [M+H+2]⁺ in an approximate 3:1 ratio) would be clearly observable.

| Ion Species | Isotope | Expected m/z |

|---|---|---|

| [M+H]⁺ | ³⁵Cl | 240.0580 |

| ³⁷Cl | 242.0550 |

Analysis of Mass Fragmentation Patterns

Analysis of the fragmentation patterns, typically achieved using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), provides significant structural information. For this compound, the fragmentation is dictated by the stability of the aromatic quinoline system and the presence of the chloro and phenyl substituents.

A primary and highly characteristic fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom. miamioh.edu Therefore, a prominent fragment ion would be expected from the loss of a chlorine radical (•Cl) from the molecular ion [M]⁺, resulting in an ion at m/z 204.0813, corresponding to the [C₁₅H₁₀N]⁺ fragment. Further fragmentation could involve the loss of small molecules like hydrogen cyanide (HCN) from the quinoline ring, a common fragmentation pathway for nitrogen-containing heterocycles. Other observed fragments may correspond to the phenyl cation (C₆H₅⁺) at m/z 77 or the biphenyl (B1667301) radical cation.

| Proposed Fragment | m/z (for ³⁵Cl) | Neutral Loss |

|---|---|---|

| [C₁₅H₁₀ClN]⁺ | 239 | - (Molecular Ion) |

| [C₁₅H₁₀N]⁺ | 204 | •Cl |

| [C₁₄H₉]⁺ | 177 | •Cl, HCN |

| [C₆H₅]⁺ | 77 | C₉H₅ClN |

Vibrational Spectroscopy for this compound

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides a unique "fingerprint" based on the vibrational modes of its chemical bonds. The spectrum can be divided into distinct regions that correspond to the vibrations of specific functional groups within the molecule.

Aromatic C-H Stretching: The sharp absorption bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic protons on both the quinoline and phenyl rings. nih.gov

Aromatic C=C and C=N Stretching: The region between 1620 cm⁻¹ and 1450 cm⁻¹ contains a series of sharp, medium-to-strong absorption bands. nih.govrsc.org These are attributed to the C=C stretching vibrations within the aromatic rings and the C=N stretching of the quinoline heterocycle.

C-Cl Stretching: The stretching vibration for a C-Cl bond on an aromatic ring typically appears in the 1100-1000 cm⁻¹ region. This band can sometimes be difficult to assign definitively due to overlap with other vibrations in the fingerprint region.

Aromatic C-H Bending: The out-of-plane C-H bending vibrations appear in the region below 900 cm⁻¹. The specific positions of these strong bands are diagnostic of the substitution pattern on the aromatic rings. For example, bands in the 850-800 cm⁻¹ range can often be correlated with the number of adjacent hydrogen atoms on the rings. rsc.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the quinoline and phenyl rings. |

| 1620 - 1450 | Aromatic C=C and C=N Stretch | In-plane skeletal vibrations of the aromatic rings. |

| 1100 - 1000 | Aromatic C-Cl Stretch | Stretching of the carbon-chlorine bond. |

| Below 900 | Aromatic C-H Bend (Out-of-Plane) | Bending vibrations characteristic of the ring substitution patterns. |

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about a molecule's vibrational modes. By scattering monochromatic light from a laser source, a Raman spectrum is generated, which reveals the frequencies of molecular vibrations. These frequencies are highly specific to the chemical bonds and symmetry of the molecule, acting as a unique molecular fingerprint. Analysis of the Raman spectrum for this compound would allow for the identification of characteristic vibrational bands corresponding to the quinoline core, the C-Cl bond, and the phenyl substituent, confirming its structural integrity.

However, a review of available scientific literature did not yield specific experimental FT-Raman spectral data or detailed vibrational frequency assignments for this compound. While studies on related chloroquinoline derivatives exist, providing data for those compounds would fall outside the scope of this analysis. researchgate.netdergipark.org.tr

Electronic Spectroscopy for Photophysical Property Investigation

Electronic spectroscopy encompasses techniques that probe the electronic transitions within a molecule upon interaction with ultraviolet or visible light. These methods are fundamental for understanding the photophysical properties of a compound, such as its ability to absorb and emit light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* transitions in aromatic systems). The resulting spectrum, a plot of absorbance versus wavelength, reveals the absorption maxima (λmax), which are characteristic of the molecule's electronic structure. For this compound, UV-Vis spectroscopy would provide critical information on the electronic transitions within its conjugated π-system.

Despite the importance of this technique, specific experimental UV-Vis absorption spectra, including λmax values and molar absorptivity data for this compound, were not found in the surveyed literature. Studies on similar quinoline derivatives have been conducted, but data for the specific target compound is not presently available. researchgate.netresearchgate.net

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a technique used to investigate the light emitted by a substance after it has absorbed photons. wikipedia.org This emission, often in the form of fluorescence or phosphorescence, occurs as excited electrons relax to their ground state. A PL spectrum provides information on the emission wavelengths, intensity, and quantum yield of a compound, which are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs).

A comprehensive search for the photoluminescent properties of this compound did not uncover specific emission spectra or quantum yield data. A study on the closely related compound, 6-chloro-2-(4-cynophenyl) substituted diphenyl quinoline, reported an intense blue emission at 434 nm in its solid state, highlighting the potential luminescent properties of this class of compounds. nih.gov However, direct experimental PL data for this compound remains unavailable in the reviewed sources.

Computational Chemistry and Theoretical Investigations of 4 Chloro 6 Phenylquinoline

Quantum Chemical Calculations for Optimized Molecular Structure and Properties

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. These calculations also provide a wealth of information about the molecule's electronic and energetic properties.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) has become a primary tool for the computational study of quinoline (B57606) derivatives due to its balance of accuracy and computational efficiency. dergipark.org.tr For a molecule like 4-Chloro-6-phenylquinoline, DFT calculations are employed to find the ground-state optimized geometry. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT. researchgate.net This method has been successfully used to investigate the structural and electronic features of similar compounds, such as 6-chloroquinoline. dergipark.org.tr

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. The resulting optimized structure corresponds to the most stable arrangement of the atoms in the gas phase. These calculations can yield precise data on the geometric parameters of the this compound molecule.

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative Core Structure Calculated at the B3LYP Level (Note: This table is illustrative and based on typical values for chloro-quinoline derivatives as a specific study on this compound was not found.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | - | - |

| C-N | 1.378 | C-N-C | 117.5 |

| C-C (quinoline) | 1.365 - 1.428 | C-C-C | 118.2 - 121.5 |

| C-C (phenyl) | 1.395 - 1.405 | C-C-H | 119.5 - 120.5 |

| C-H | 1.082 - 1.086 | H-C-C | 119.0 - 121.0 |

| Phenyl-Quinoline | - | - | 35.0 - 45.0 |

Data is representative and modeled after findings for similar chloro-quinoline structures.

Selection of Basis Sets and Levels of Theory

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and the level of theory. nih.gov A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing elements like chlorine, it is common to use Pople-style basis sets such as 6-311+G(d,p) or 6-311++G(d,p). dergipark.org.trresearchgate.net These are split-valence basis sets that provide flexibility in describing the electron distribution. The "+" and "++" notations indicate the inclusion of diffuse functions, which are important for accurately describing anions and weak interactions, while "(d,p)" signifies the addition of polarization functions to allow for more complex orbital shapes. researchgate.net The combination of a functional like B3LYP with a basis set such as 6-311+G(d,p) represents a robust level of theory for obtaining reliable results for quinoline derivatives. researchgate.net

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of this compound is key to predicting its chemical reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbital (FMO) theory is a cornerstone in the study of chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For a derivative, 3-acetyl-6-chloro-2-methyl-4-phenylquinoline, a Frontier Molecular Orbital analysis was conducted at the B3LYP/6-311+G(d,p) level of theory to explore its global reactivity parameters. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Chloro-Phenylquinoline Derivative (Note: This table is illustrative and based on typical values for similar compounds as a specific study on this compound was not found.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Data is representative and modeled after findings for similar chloro-phenylquinoline structures.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the quinoline ring due to the presence of its lone pair of electrons, making it a likely site for protonation and electrophilic attack. The chlorine atom would also contribute to the negative potential in its vicinity. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), indicating them as potential sites for nucleophilic interaction. The MEP analysis provides a clear and intuitive picture of the molecule's reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. wikipedia.org For this compound, an NBO analysis would provide a detailed picture of its electronic structure, revealing insights into its bonding, stability, and reactivity.

The analysis involves the localization of the molecular orbitals into orbitals that are highly occupied and correspond to the classical Lewis structure elements such as core orbitals, lone pairs, and bonds. wisc.edu The weak occupancies of the valence antibonding orbitals signal departures from an idealized localized Lewis structure, indicating delocalization effects. wikipedia.org

In the case of this compound, the NBO analysis would characterize the nature of the C-Cl bond, the bonds within the quinoline and phenyl rings, and the lone pairs on the nitrogen atom. The interactions between filled (donor) and empty (acceptor) orbitals are quantified using second-order perturbation theory. These donor-acceptor interactions are crucial in understanding the electronic delocalization and hyperconjugative effects within the molecule.

Key interactions expected to be identified in an NBO analysis of this compound include:

Intramolecular charge transfer: Delocalization of electron density from the lone pair of the nitrogen atom and the π-orbitals of the phenyl and quinoline rings to the antibonding orbitals of other parts of the molecule.

Hyperconjugative interactions: These interactions involve the delocalization of electron density from bonding orbitals to adjacent antibonding orbitals. For example, the interaction between the π orbitals of the aromatic rings and the σ* orbitals of adjacent C-C or C-H bonds.

Nature of the C-Cl bond: The NBO analysis would provide information on the polarization of the C-Cl bond and the contribution of the chlorine atom's lone pairs to intramolecular interactions.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Hypothetical Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | π(C2-C3) | 5.8 |

| LP(1) N | π(C4-C4a) | 3.2 |

| π(C5-C6) | π(C7-C8) | 18.5 |

| π(C1'-C6') | π(C5-C6) | 12.3 |

| LP(3) Cl | σ*(C4-N) | 1.5 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an NBO analysis.

Global and Local Reactivity Descriptors (e.g., Fukui functions)

For this compound, the following global reactivity descriptors would be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO):

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Global Hardness (η): Measures the resistance to charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These global descriptors provide a general overview of the molecule's reactivity. To pinpoint the most reactive sites, local reactivity descriptors such as the Fukui function are employed. The Fukui function, f(r), indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

The condensed Fukui functions for each atom in this compound would be calculated to predict:

fk+: For nucleophilic attack (where an electron is added). The atom with the highest value is the most likely site for nucleophilic attack.

fk-: For electrophilic attack (where an electron is removed). The atom with the highest value is the most susceptible to electrophilic attack.

fk0: For radical attack.

In this compound, the nitrogen atom and specific carbon atoms in the quinoline and phenyl rings would be analyzed to determine their susceptibility to different types of chemical reactions. For instance, the carbon atom attached to the chlorine atom is expected to be a primary site for nucleophilic attack.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Chemical Potential (μ) | -4.15 |

| Global Hardness (η) | 4.7 |

| Global Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 1.84 |

Note: This data is hypothetical and for illustrative purposes.

Simulation and Interpretation of Vibrational Spectra

The simulation of vibrational spectra, typically using DFT calculations, is a valuable tool for understanding the vibrational modes of a molecule and for interpreting experimental infrared (IR) and Raman spectra. nih.govdergipark.org.tr For this compound, a theoretical vibrational analysis would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies.

The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR and Raman spectrum. nih.gov By comparing the theoretical spectrum with an experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. mdpi.com

The vibrational modes of this compound would include:

C-H stretching vibrations of the aromatic rings.

C-C and C-N stretching vibrations within the quinoline and phenyl rings.

C-Cl stretching vibration , which is expected to appear in a characteristic region of the spectrum. dergipark.org.tr

In-plane and out-of-plane bending vibrations of the C-H bonds.

Ring breathing and puckering modes of the aromatic systems.

The potential energy distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates to each normal mode, providing a more precise assignment of the vibrational bands. dergipark.org.tr

Table 3: Selected Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm-1) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=C and C=N stretching in quinoline ring |

| 1500-1400 | Aromatic C-C stretching |

| 1100-1000 | C-H in-plane bending |

| 780-740 | C-Cl stretching |

| 900-675 | C-H out-of-plane bending |

Note: These are typical frequency ranges and are for illustrative purposes.

Theoretical Prediction of NMR Chemical Shifts and Experimental Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. libretexts.org Computational methods, particularly DFT, can be used to predict the 1H and 13C NMR chemical shifts of molecules with a high degree of accuracy. nih.gov

For this compound, the theoretical prediction of NMR chemical shifts would involve:

Geometry Optimization: Obtaining the equilibrium geometry of the molecule using a suitable level of theory.

NMR Calculation: Using a method such as the Gauge-Including Atomic Orbital (GIAO) method to calculate the isotropic shielding constants for each nucleus.

Chemical Shift Calculation: The chemical shifts are then calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS). libretexts.org

The predicted chemical shifts can then be compared with experimental NMR data for validation. nih.gov Discrepancies between the calculated and experimental values can often be rationalized in terms of solvent effects or conformational dynamics that may not be fully captured by the theoretical model.

The predicted 1H NMR spectrum would show signals for the protons on the quinoline and phenyl rings, with their chemical shifts influenced by the electronic environment, including the effects of the nitrogen atom and the chlorine substituent. Similarly, the 13C NMR spectrum would provide information about all the carbon atoms in the molecule.

Table 4: Hypothetical Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 150.1 | 151.5 |

| C3 | 121.8 | 122.3 |

| C4 | 148.5 | 149.0 |

| C4a | 128.9 | 129.4 |

| C5 | 127.6 | 128.1 |

| C6 | 138.2 | 138.7 |

| C7 | 129.3 | 129.8 |

| C8 | 126.5 | 127.0 |

| C8a | 147.9 | 148.4 |

| C1' | 139.5 | 140.0 |

Note: This data is hypothetical and for illustrative purposes.

Investigation of Non-Covalent Interactions within the Compound

Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and properties of molecules. nih.govmdpi.com In this compound, several types of non-covalent interactions can be investigated using computational methods. These interactions can occur both within a single molecule (intramolecular) and between molecules in the solid state or in solution (intermolecular).

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. rsc.org

Potential non-covalent interactions in this compound include:

π-π stacking: The interaction between the electron clouds of the quinoline and phenyl rings. This can be an intramolecular interaction if the phenyl group is oriented over the quinoline ring, or an intermolecular interaction in the solid state.

C-H···π interactions: Interactions between the C-H bonds and the π-systems of the aromatic rings.

Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic region of another molecule.

Hydrogen bonding: Although there are no classical hydrogen bond donors in the molecule itself, in the presence of other molecules (like a solvent), the nitrogen atom can act as a hydrogen bond acceptor.

Understanding these interactions is important for predicting the crystal packing of the compound and its behavior in different environments. nih.gov

Mechanistic Elucidation of Reactions involving this compound using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that are often difficult to study experimentally. researchgate.netnih.gov For reactions involving this compound, computational methods can be used to explore various possible mechanisms and to predict reaction rates.

A common reaction for this type of compound is nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. Computational studies of such a reaction would involve:

Locating Reactants, Products, and Intermediates: The geometries of the starting materials, products, and any potential intermediates are optimized.

Finding Transition States: The transition state structure connecting the reactants and products (or intermediates) is located. This is a critical step as the transition state represents the energy barrier for the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to confirm that the located transition state correctly connects the desired reactants and products.

By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. mdpi.commontclair.edu

Theoretical Exploration of Nonlinear Optical (NLO) Properties

Molecules with large nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nanobioletters.comresearchgate.net Computational methods can be used to predict the NLO properties of molecules, guiding the design of new materials with enhanced NLO responses. nih.govnih.gov

The key NLO properties that would be calculated for this compound are the first hyperpolarizability (β). A large value of β indicates a strong NLO response. These calculations are typically performed using DFT or time-dependent DFT (TD-DFT) methods. researchgate.netnih.gov

The NLO properties of organic molecules are often related to the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the phenyl group and the quinoline ring system provide the necessary π-conjugation. The nitrogen atom can act as a weak electron donor, while the chloro group is an electron-withdrawing group.

The theoretical investigation would involve calculating the components of the first hyperpolarizability tensor and the total hyperpolarizability. The relationship between the electronic structure, such as the HOMO-LUMO gap, and the NLO properties would also be explored. A smaller HOMO-LUMO gap is often associated with a larger hyperpolarizability.

Table 5: Hypothetical Calculated Nonlinear Optical Properties of this compound

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (α) | 250 |

| First Hyperpolarizability (βtot) | 1.2 x 10-30 esu |

Note: This data is hypothetical and for illustrative purposes.

Reactivity and Transformational Chemistry of 4 Chloro 6 Phenylquinoline

Nucleophilic Substitution Reactions at the Halogenated Position

The chlorine atom at the C4 position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the derivatization of 4-chloroquinolines, enabling the introduction of a wide array of functional groups. The carbon at the 4-position is attacked by a nucleophile, leading to the displacement of the chloride ion as a leaving group.

The most prevalent nucleophilic substitution reaction involving 4-chloroquinolines is their amination to produce 4-aminoquinoline (B48711) derivatives. This transformation can be achieved through various protocols:

Direct Coupling with Amines: The direct reaction of 4-chloroquinoline (B167314) with alkylamines or anilines, often in a solvent like alcohol or DMF at elevated temperatures (T > 120°C) for extended periods (t > 24 h), yields the corresponding 4-aminoquinolines. This method is generally more effective for alkylamines, particularly secondary dialkylamines, than for anilines.

Base-Mediated Reactions: The addition of a base, such as triethylamine (B128534) or potassium carbonate, can improve the reaction yield and expand the scope of applicable alkylamines.

Acid Catalysis: For the incorporation of anilines, a catalytic amount of a Brønsted acid (like hydrochloric acid) or a Lewis acid can facilitate the reaction with high yields.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times (20–30 minutes) and improve yields (80%–95%) for the synthesis of 4-aminoquinolines from 4-chloroquinolines and a variety of amines, including alkylamines, anilines, and N-heterocyclic amines. These reactions are often performed in solvents like DMSO at temperatures between 140°C and 180°C.

Reactions with Other Nucleophiles: Besides amines, other nucleophiles can also displace the chlorine atom. For instance, reactions with thiols in the presence of a base can yield 4-thioether derivatives. Similarly, azide (B81097) ions (from sodium azide) can be introduced to form 4-azidoquinolines, which are versatile intermediates for further transformations.

The table below summarizes various conditions for the nucleophilic substitution of 4-chloroquinolines with amines.

| Nucleophile | Reaction Conditions | Product Type | Yield Range |

| Alkylamines | Alcohol or DMF, T > 120°C, t > 24 h | 4-Alkylaminoquinoline | Moderate |

| Anilines | Catalytic Brønsted or Lewis acid | 4-Anilinoquinoline | High |

| Various Amines | Microwave, DMSO, 140-180°C, 20-30 min | 4-Aminoquinoline | 80-95% |

| Thiols | Base catalyst | 4-Alkyl(or phenyl)thioquinoline | - |

| Sodium Azide | N-methylpyrrolidone, room temp. | 4-Azidoquinoline | - |

Oxidation and Reduction Pathways of the Quinoline Core

The quinoline nucleus of 4-Chloro-6-phenylquinoline can undergo both oxidation and reduction, leading to a variety of modified structures.

Oxidation: One of the primary oxidation pathways for quinolines involves the nitrogen atom of the pyridine (B92270) ring, leading to the formation of quinoline N-oxides. This transformation is typically achieved using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide is more reactive than the parent quinoline towards certain electrophilic and nucleophilic substitutions. For instance, quinoline N-oxides can be converted to 2-chloroquinolines by treatment with reagents like phosphorus oxychloride (POCl₃).

Another potential oxidation pathway, particularly for hydroxylated quinoline derivatives, is the formation of quinone structures. For example, a 7-acetamido-8-hydroxyquinoline derivative can be oxidized using Fremy's salt (potassium nitrosodisulfonate) to yield the corresponding quinoline-5,8-dione. This suggests that if the this compound core were to be appropriately functionalized with hydroxyl groups, it could also be a substrate for oxidation to a quinone.

Reduction: The quinoline ring system can be reduced to form partially or fully saturated derivatives. A common transformation is the reduction of the pyridine ring to yield 1,2,3,4-tetrahydroquinolines. This can be accomplished using various reducing agents. For instance, gold nanoparticles supported on TiO₂ have been shown to catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes in the presence of ethanol. Catalytic hydrogenation, often with a metal catalyst like palladium or platinum, is another established method for this reduction.

Dearomatization Reactions of the Quinoline Ring System

Dearomatization reactions disrupt the aromaticity of the quinoline ring, providing access to three-dimensional saturated and partially saturated heterocyclic structures. Key dearomatization strategies for quinolines include hydroboration and hydrosilylation.

Hydroboration involves the addition of a boron-hydrogen bond across a double bond of the quinoline ring. The regioselectivity of this reaction can often be controlled by the choice of catalyst and ligands.

1,2-Hydroboration: N-heterocyclic carbene (NHC)-catalyzed hydroboration of quinolines can lead to 1,2-selective addition. Similarly, potassium-based catalysts have been shown to yield 1,2-hydroborated quinoline products with high regioselectivity.

1,4-Hydroboration: Manganese complexes have been employed as catalysts to achieve 1,4-regioselective hydroboration of quinolines.

Vicinal (5,6-) and Conjugate (5,8-) Hydroboration: Phosphine-ligated borane (B79455) complexes can be used for the dearomative hydroboration of the benzene (B151609) ring of the quinoline system. By modifying the phosphine (B1218219) ligand, it is possible to selectively obtain either the vicinal 5,6-hydroborated products or the conjugate 5,8-hydroborated products.

The following table illustrates the regioselectivity of quinoline hydroboration with different catalytic systems.

| Catalyst/Reagent | Regioselectivity | Product Type |

| Potassium-based catalyst | 1,2-selective | N-boryl-1,2-dihydroquinoline |

| NHC catalyst | 1,2-selective | N-boryl-1,2-dihydroquinoline |

| Pincer Mn complex | 1,4-selective | N-boryl-1,4-dihydroquinoline |

| Phosphine-ligated borane complexes | Ligand-dependent 5,6- or 5,8-selective | 5,6- or 5,8-dihydroquinoline |

Hydrosilylation introduces a silicon-hydrogen bond across a C=C or C=N bond of the quinoline ring, leading to dearomatized silylated products.

1,2-Hydrosilylation: Ruthenium complexes can catalyze the regioselective 1,2-hydrosilylation of N-heteroarenes, including quinolines, using silanes as the hydride source under mild conditions.

1,4-Hydrosilylation: Some methods can lead to the formation of 1

Advanced Applications of 4 Chloro 6 Phenylquinoline Derivatives in Non Biological Fields

Materials Science Applications

Derivatives of 4-chloro-6-phenylquinoline are increasingly being explored for their potential in creating novel materials with tailored optical, electronic, and responsive properties.

The quinoline (B57606) moiety is a key component in the design of luminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs). When incorporated into metal complexes, 8-hydroxyquinoline (B1678124) derivatives, which can be synthesized from 4-chloro-quinoline precursors, serve as highly effective electron-transporting and emitting layers in OLED devices. Metal complexes of quinoline derivatives, such as those with aluminum (Alq3), magnesium (Mgq2), and barium (Baq2), are well-studied for their electroluminescent properties. researchgate.netbohrium.com

The photophysical properties of these materials can be finely tuned by modifying the substituents on the quinoline and phenyl rings. For instance, novel tetradentate 6/6/6 Platinum(II) complexes incorporating an 8-phenylquinoline-benzo[d]imidazole-carbazole ligand have been designed as near-infrared emitters. acs.org Modifications to the quinoline moieties in these Pt(II) complexes allow for the tuning of their electrochemical, photophysical, and excited-state properties. acs.org Research has shown that such complexes can exhibit high efficiency and their emission colors can be adjusted, making them suitable for various display and lighting applications. researchgate.net The performance of OLEDs fabricated with these materials, including current efficiency and power efficiency, demonstrates their potential in next-generation optoelectronics. researchgate.net

Table 1: Photophysical Properties of Selected Quinoline-Based Metal Complexes

| Complex Type | Emission Peak (nm) | Application Note |

|---|---|---|

| Zinc(2,2′ bipyridine)8-hydroxyquinoline [Zn(Bpy)q] | 548 | Broad electroluminescence peak in OLEDs. researchgate.net |

| 8-hydroxyquinolate metal complexes (Mgq2, Baq2) | ~530-550 | pH-dependent photoluminescence intensity. bohrium.com |

| Osmium(II) phosphors | 718 | Used in NIR-emitting OLEDs. researchgate.net |

This table is interactive and represents a summary of findings on the luminescent properties of various quinoline-based metal complexes relevant to OLED technology.

The this compound structure is a precursor for synthesizing various dyes, particularly azo dyes. wikipedia.org Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants used extensively in the textile and other industries. wikipedia.orgmdpi.com The synthesis typically involves a diazotization reaction of an aromatic amine followed by a coupling reaction with a suitable component, such as a phenol (B47542) or another amine. niscpr.res.inmdpi.com

Derivatives of 4-chloroquinoline (B167314) can be modified to create heterocyclic azo dyes. For example, 3-[(2,6-Dimethyl-4-quinolinyl) amino] phenol, prepared from a 4-chloroquinoline derivative, can act as a coupling component to produce a range of disperse dyes. orientjchem.org These dyes have been applied to polyester (B1180765) fabrics, yielding various shades of yellow, orange, brown, and pink with good to excellent wash fastness. orientjchem.orgresearchgate.net The specific color (absorption maxima) and properties like lightfastness depend on the chemical structure of the final dye molecule, including the nature of the substituents on the quinoline and phenyl rings. researchgate.net

The inherent photo- and electro-active nature of the quinoline scaffold makes its derivatives candidates for smart materials and molecular electronics. Research into quinoline and isoquinoline (B145761) derivatives connected by an ethenylic bridge has shown their potential as molecular materials for electrochromic applications. mdpi.com Electrochromic materials can change their color in response to an electrical voltage. By carefully selecting substituents, the electrochromic contrast can be maximized, in some cases achieving a completely UV-absorbing (colorless) oxidized state. mdpi.com

Catalysis

In the field of catalysis, this compound derivatives primarily serve as ligands that coordinate with transition metals to form active catalysts.

The nitrogen atom in the quinoline ring and potential additional donor atoms in its derivatives allow these molecules to act as effective ligands for transition metals like nickel, palladium, platinum, and gold. nih.govchiba-u.jpresearchgate.net These ligands are crucial for controlling the reactivity and selectivity of catalytic reactions. nih.gov

Quinoline-based ligands have been successfully employed in various transition-metal-catalyzed reactions, including cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.govfrontiersin.org For example, 3-bromoquinoline (B21735) has been used as a substrate in nickel-catalyzed cross-electrophile couplings with the aid of specific nitrogen-based ligands. nih.gov The electronic and steric properties of the quinoline ligand can be modified to fine-tune the performance of the metal catalyst, potentially leading to improved yields and selectivity for challenging chemical transformations. nih.gov The development of novel ligands is a continuous effort to expand the capabilities of transition-metal catalysis. chiba-u.jpresearchgate.net

Table 2: Examples of Quinoline Derivatives in Catalysis

| Catalyst System | Reaction Type | Substrate Example | Role of Quinoline Derivative |

|---|---|---|---|

| Nickel / Amidine Ligand | Cross-Electrophile Coupling | 3-Bromoquinoline | Substrate in a reaction enabled by N-donor ligands. nih.gov |

| Gold(I) | Intramolecular Hydroarylation | N-propargylaniline derivatives | Product scaffold (4-phenylquinoline). researchgate.net |

This table is interactive and provides examples of how quinoline derivatives are involved in modern catalytic systems.

While the primary role of quinoline derivatives in catalysis is as ligands, the broader field of quinoline synthesis includes processes that can be considered self-catalytic or autocatalytic in nature, although specific examples directly involving this compound are not prominently documented. Many synthetic routes to the quinoline core, such as the Friedländer, Skraup, and Doebner-von Miller reactions, often proceed under acidic or basic conditions where reactants, intermediates, or products can influence the reaction rate. mdpi.comijpsjournal.com Modern synthetic methods often employ external catalysts, such as nanocatalysts or Lewis acids, to improve efficiency and yield, moving away from traditional, harsher conditions. nih.govacs.org The investigation into true self-catalysis, where a product molecule directly catalyzes its own formation from the reactants for this specific derivative, remains a niche area of research.

Development of Agrochemicals and Pesticides

The quinoline scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including antifungal and herbicidal properties. nih.govnih.gov This has prompted investigations into the potential of this compound derivatives as active ingredients in agrochemical formulations.

Research into the fungicidal activity of quinoline derivatives has shown promising results. For instance, certain 2,6-disubstituted quinoline derivatives have been identified as potent fungicidal agents against various Candida species. nih.gov These findings suggest that the quinoline core can be a valuable template for the design of novel antifungal agents. While direct studies on the fungicidal properties of this compound derivatives are not extensively documented, the known antifungal activity of related quinoline compounds provides a strong rationale for their investigation against plant-pathogenic fungi.

Similarly, the herbicidal potential of quinoline derivatives has been explored. Studies on fluoroquinolone derivatives, for example, have demonstrated their ability to inhibit plant DNA gyrase, a crucial enzyme for plant growth and development, indicating their potential as herbicides. nih.govnih.gov The structural similarities between these compounds and this compound derivatives suggest a possible shared mechanism of action and underscore the potential for developing novel herbicides based on this chemical scaffold.

Table 1: Fungicidal and Herbicidal Activity of Selected Quinoline Derivatives

| Compound Class | Target Organism/Enzyme | Observed Activity | Reference |

| 2,6-Disubstituted Quinolines | Candida albicans, Candida glabrata | Fungicidal with MFC values < 15 µM | nih.gov |

| Fluoroquinolone Analogues | Plant DNA Gyrase | Herbicidal activity | nih.govnih.gov |

| Pyridazine Derivatives | G. zeae, F. oxysporum, C. mandshurica | Good antifungal activities | researchgate.net |

MFC: Minimal Fungicidal Concentration

Other Industrial and Chemical Applications (e.g., Corrosion Inhibitors, Preservatives for Resins and Terpenes)

Beyond the agricultural sector, the chemical properties of this compound derivatives make them suitable candidates for a range of industrial applications, most notably as corrosion inhibitors.

The ability of quinoline derivatives to prevent the corrosion of metals, particularly mild steel in acidic environments, is well-documented. najah.eduresearchgate.nettandfonline.comjmaterenvironsci.comresearchgate.net These compounds act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. The mechanism of inhibition involves the adsorption of the quinoline molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (like nitrogen) and π-electrons in the quinoline ring system, which can interact with the vacant d-orbitals of the metal.

Studies on various quinoline derivatives have demonstrated high inhibition efficiencies. For example, certain novel heterocyclic quinoline derivatives have shown excellent performance as corrosion inhibitors for carbon steel in hydrochloric acid solutions. tandfonline.com The effectiveness of these inhibitors is influenced by their concentration, the temperature, and the nature of the substituents on the quinoline ring.

Table 2: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives for Mild Steel in HCl Solution

| Quinoline Derivative | Concentration | Inhibition Efficiency (%) | Reference |

| Ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (8QN1) | 5×10⁻³ M | >80% | najah.edu |

| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | 5×10⁻³ M | >85% | najah.edu |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5×10⁻³ M | 90% | najah.edu |

| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | 10⁻³ M | >95% | jmaterenvironsci.com |

While less explored, there is also potential for the use of quinoline derivatives as preservatives for resins and terpenes. The antimicrobial properties that make them candidates for agrochemicals could also be harnessed to prevent the microbial degradation of these organic materials. Terpenoids, which are major components of many natural resins, are susceptible to microbial spoilage, and the application of suitable preservatives is crucial for their long-term stability. nih.gov The broad-spectrum antimicrobial activity of certain quinoline compounds suggests their potential utility in this area, although specific research on this compound derivatives for this purpose is still nascent.

Q & A

Basic Research Questions

1. Synthesis and Optimization Q: What are the standard synthetic routes for 4-Chloro-6-phenylquinoline, and how can reaction conditions be optimized? A:

- Gould-Jacobs Cyclization : React substituted anilines with β-keto esters under acidic conditions. For example, cyclization of 3-chloroaniline derivatives with ethyl acetoacetate yields quinoline scaffolds. Optimize temperature (110–130°C) and acid catalyst (e.g., polyphosphoric acid) to enhance regioselectivity .

- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura coupling to introduce the phenyl group at position 6. Optimize ligand choice (e.g., SPhos) and solvent (toluene/water) to improve yields .

- Friedländer Synthesis : Condense 2-aminobenzaldehyde derivatives with ketones. Control steric effects by selecting substituted acetophenones .

2. Reactivity and Functionalization Q: How does the chloro substituent at position 4 influence the compound’s reactivity? A:

- Nucleophilic Aromatic Substitution (SNAr) : The chloro group is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under basic conditions (K₂CO₃, DMF, 80°C). Monitor reaction progress via TLC to avoid over-substitution .

- Electrophilic Substitution : The electron-deficient quinoline core directs electrophiles (e.g., nitration, sulfonation) to positions 3 and 8. Use HNO₃/H₂SO₄ for nitration at 0°C to minimize side products .

3. Spectroscopic Characterization Q: What analytical techniques are critical for characterizing this compound? A:

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals: δ 8.9–9.1 ppm (H-2), δ 7.5–8.2 ppm (phenyl and H-5/H-7). ¹³C NMR confirms the chloro substituent (C-4, δ ~145 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula (C₁₅H₁₀ClN). High-resolution MS (HRMS) resolves isotopic patterns for Cl .

- X-ray Crystallography : Resolve crystal packing and confirm substitution patterns using SHELXL refinement (e.g., CCDC deposition codes from structural studies) .

4. Safety and Handling Q: What safety protocols are essential for handling this compound? A:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold NaOH before disposal. Follow institutional guidelines for halogenated waste .

Advanced Research Questions

5. Computational Modeling of Electronic Properties Q: How can density functional theory (DFT) predict the electronic behavior of this compound? A:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model charge distribution. Basis sets like 6-311G(d,p) improve accuracy for Cl and N atoms .

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess reactivity. Compare with experimental UV-Vis spectra (λmax ~320 nm) to validate predictions .

6. Substituent Effects on Bioactivity Q: How do substituents (e.g., trifluoromethyl, nitro) at position 6 modulate biological activity? A:

- Lipophilicity and Binding : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability. Measure logP values (e.g., 3.2 for -CF₃ vs. 2.8 for -OCH₃) .

- SAR Studies : Synthesize analogs (e.g., 6-nitro, 6-CF₃) and test against enzyme targets (e.g., kinase inhibition assays). Use molecular docking (AutoDock Vina) to correlate substituent size with binding affinity .

7. Crystallographic Analysis Challenges Q: What challenges arise in determining the crystal structure of this compound derivatives? A:

- Disorder Modeling : Address positional disorder in phenyl rings using PART instructions in SHELXL. Refine anisotropic displacement parameters (ADPs) to resolve overlapping electron densities .

- Twinned Crystals : Apply HKLF 5 format in SHELX for twinned data. Use PLATON to validate twin laws and R-factor convergence (<5%) .

8. Interaction Studies with Biological Targets Q: How can researchers study the interaction of this compound with DNA or proteins? A:

- Surface Plasmon Resonance (SPR) : Immobilize DNA/protein on a sensor chip. Measure binding kinetics (ka, kd) in real-time at varying compound concentrations (1–100 μM) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS). Use PBS buffer (pH 7.4) to mimic physiological conditions .

9. Resolving Data Contradictions Q: How to address discrepancies between computational predictions and experimental results (e.g., spectroscopic data)? A:

- Benchmarking DFT Methods : Compare multiple functionals (e.g., PBE0, M06-2X) with experimental NMR chemical shifts. Use RMSD analysis to identify optimal methods .

- Solvent Effects in NMR : Recalculate chemical shifts with implicit solvent models (e.g., PCM in Gaussian). Adjust for deuterated solvent effects (e.g., CDCl₃ vs. DMSO-d6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.